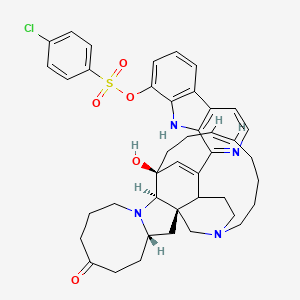

8-O-(4-chlorobenzenesulfonyl)manzamine F

Description

Manzamine A is a β-carboline alkaloid isolated from marine sponges such as Haliclona sp. and Acanthostrongylophora ingens. It exhibits diverse biological activities, including antiplasmodial, anti-tumor, and TRAIL (TNF-related apoptosis-inducing ligand)-sensitizing effects . These derivatives differ in functional group substitutions at the C8 position, which may influence their bioactivity, solubility, and mechanism of action .

Properties

Molecular Formula |

C42H47ClN4O5S |

|---|---|

Molecular Weight |

755.4 g/mol |

IUPAC Name |

[1-[(2R,4S,12R,13S,16Z)-13-hydroxy-7-oxo-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-25-yl]-9H-pyrido[3,4-b]indol-8-yl] 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C42H47ClN4O5S/c43-28-12-16-31(17-13-28)53(50,51)52-36-11-7-10-32-33-18-21-44-38(39(33)45-37(32)36)34-26-42(49)20-5-3-1-2-4-6-22-46-24-19-35(34)41(27-46)25-29-14-15-30(48)9-8-23-47(29)40(41)42/h1,3,7,10-13,16-18,21,26,29,35,40,45,49H,2,4-6,8-9,14-15,19-20,22-25,27H2/b3-1-/t29-,35?,40+,41-,42-/m0/s1 |

InChI Key |

MSUMHGMGRZWLMN-WXPZYUJUSA-N |

Isomeric SMILES |

C1CCN2CCC3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8OS(=O)(=O)C9=CC=C(C=C9)Cl |

Canonical SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8OS(=O)(=O)C9=CC=C(C=C9)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-O-(4-chlorobenzenesulfonyl)manzamine F typically involves the following steps:

Extraction of Manzamine F: Manzamine F is extracted from marine sponges using solvents like acetone.

Sulfonylation Reaction: Manzamine F undergoes a sulfonylation reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-O-(4-chlorobenzenesulfonyl)manzamine F undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced manzamine derivatives.

Substitution: Formation of substituted manzamine derivatives with various functional groups.

Scientific Research Applications

8-O-(4-chlorobenzenesulfonyl)manzamine F has several scientific research applications:

Chemistry: Used as a model compound for studying sulfonylation reactions and the synthesis of complex alkaloids.

Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The primary mechanism of action of 8-O-(4-chlorobenzenesulfonyl)manzamine F involves the inhibition of glycogen synthase kinase-3 beta (GSK-3B). This enzyme plays a crucial role in various signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation. By inhibiting GSK-3B, the compound can modulate these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Source Differences

| Compound | Source | Functional Group at C8 | Molecular Weight (m/z) |

|---|---|---|---|

| Manzamine A | Haliclona sp., Microbial M42 | None | 549.3607 ([M+H]+) |

| 8-Hydroxymanzamine A | Acanthostrongylophora ingens | Hydroxyl (-OH) | Not explicitly reported |

| Manzamine A Hydrochloride | Acanthostrongylophora ingens | Protonated amine | 549.3638 ([M+H]+) |

Key Observations :

- The hydroxylation of manzamine A at C8 (as in 8-hydroxymanzamine A) enhances antiplasmodial potency compared to the parent compound, suggesting that polar substitutions improve activity against Plasmodium falciparum .

- Microbial production of manzamine A (e.g., via Micromonospora sp.

Key Findings :

- Antiplasmodial Activity : 8-Hydroxymanzamine A shows superior activity against chloroquine-sensitive P. falciparum (D6 strain: IC50 = 34.6 nM) compared to manzamine A (IC50 = 47.8 nM). Both compounds exhibit similar potency against chloroquine-resistant (W2) strains .

- Anticancer Mechanisms: Manzamine A uniquely inhibits vacuolar ATPases (v-ATPases), disrupting autophagy and enhancing TRAIL-induced apoptosis in pancreatic cancer cells.

- Biosynthetic Flexibility : Manzamine A production in microbial cultures is precursor-dependent, but sulfonation or chlorobenzenesulfonyl modifications (as in the queried compound) remain unexplored in the provided evidence .

Mechanistic Divergence

- Manzamine A :

- 8-Hydroxymanzamine A: Structural hydroxylation may enhance membrane permeability or target affinity, explaining its improved antiplasmodial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.